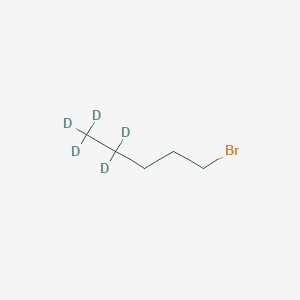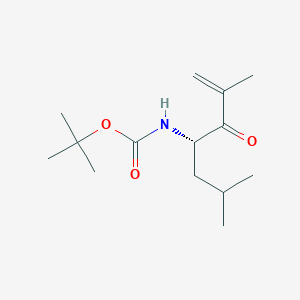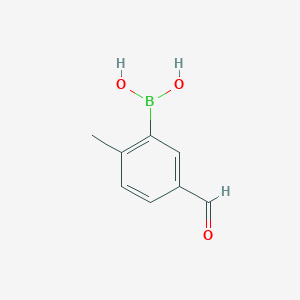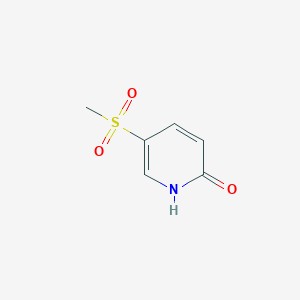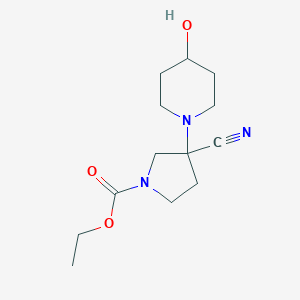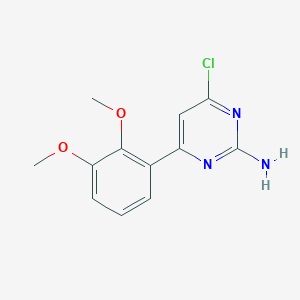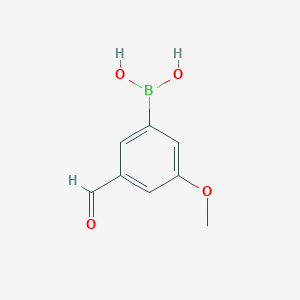![molecular formula C12H11BrN2O3 B1443182 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273692-86-6](/img/structure/B1443182.png)
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole” is similar to the one you’re asking about . It has a molecular weight of 267.13 and is typically stored at room temperature . It’s an oil-like substance .
Synthesis Analysis
While specific synthesis methods for “1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid” are not available, there are general methods for synthesizing pyrazoles . For example, a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular formula for a similar compound, “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole”, is C11H11BrN2O . The InChI code is 1S/C11H11BrN2O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid” are not available, pyrazoles in general can undergo a variety of reactions . For instance, they can be formed through the reaction of an alkene with peroxycarboxylic acid .Physical And Chemical Properties Analysis
The physical form of a similar compound, “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole”, is oil .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives, including those similar to the specified compound, are subjects of extensive synthetic studies. Improved synthesis methods have led to higher yields and purities, enabling further exploration of their properties and applications. For example, Dong (2011) reported an optimized method for synthesizing 1H-pyrazole-4-carboxylic acid, achieving a significantly higher yield than previously reported methods. This advancement underscores the importance of efficient synthesis techniques in research applications (Dong, 2011).
Applications in Organic Synthesis
Pyrazole derivatives serve as key intermediates and building blocks in the synthesis of more complex molecules. Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles. These reactions highlight the versatility of pyrazole derivatives in constructing novel organic compounds with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).
Potential in Material Science
Pyrazole derivatives have shown promise in material science, particularly in the development of optical and electronic materials. Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their optical nonlinearity, identifying several compounds with significant nonlinearity suitable for optical limiting applications. This research demonstrates the potential of pyrazole derivatives in creating new materials for advanced technological applications (Chandrakantha et al., 2013).
Antioxidant Properties
The search for novel antioxidants is a crucial area of research due to their importance in combating oxidative stress-related diseases. Naveen et al. (2021) synthesized and evaluated the antioxidant properties of a novel pyrazole derivative, demonstrating its efficacy in scavenging free radicals. This study illustrates the potential therapeutic applications of pyrazole derivatives in developing new antioxidant agents (Naveen et al., 2021).
Electrochemiluminescence (ECL)
Pyrazolecarboxylic metal organic frameworks have been explored for their electrochemiluminescence properties, showing great promise for applications in sensing and display technologies. Feng et al. (2016) synthesized a series of transition metal complexes with pyrazole derivatives, demonstrating highly intense ECL, which could be beneficial for developing new ECL-based devices (Feng et al., 2016).
Safety And Hazards
The safety information for “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-2-1-3-11(6-10)18-5-4-15-8-9(7-14-15)12(16)17/h1-3,6-8H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSVUUNZKALJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



